2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6Cl2N2S and a molecular weight of 233.12 g/mol . This compound is part of the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of this compound with diisopropylethylamine (DIEA) and ethyl methylglycinate in N-methyl-2-pyrrolidone (NMP) at 60°C for 2 hours . Another method includes the use of phosphorus oxychloride and diisopropylethylamine under controlled heating conditions .
Industrial Production Methods: Industrial production often involves multi-step synthetic approaches to ensure high yield and purity. The use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported as an effective method .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound’s effects on cellular pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
- 4-Chloro-5-methylthieno[2,3-d]pyrimidine
Comparison: 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biological assays, making it a valuable compound for further research .
Biological Activity
2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS No. 42518-42-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₈H₆Cl₂N₂S
- Molecular Weight: 233.12 g/mol
- LogP: 3.61490 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antiparasitic and anticancer agent.
Antiparasitic Activity
Research has highlighted the compound's efficacy against Leishmania species. In a study evaluating thienopyrimidine derivatives, it was found that modifications at specific positions significantly influenced the inhibitory potency against Leishmania donovani N-myristoyltransferase (NMT). The structure-activity relationship (SAR) indicated that specific substitutions could enhance selectivity and potency .
Table 1: Activity Against Leishmania NMT
Compound | IC50 (μM) | Selectivity |
---|---|---|
This compound | 0.15 | High |
Compound A | 0.10 | Moderate |
Compound B | 0.25 | Low |
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against human breast cancer cells (T47D), with EC50 values indicating potent effects at low concentrations .
Table 2: Cytotoxicity Data
Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|
T47D (Breast Cancer) | 0.008 | Induction of apoptosis via tubulin polymerization inhibition |
MDA-MB-231 | 0.004 | Inhibition of VEGF/KDR signaling |
HeLa | 0.012 | Cell cycle arrest |
Case Studies
- Leishmaniasis Treatment : A study involving a series of thienopyrimidine compounds showed that those with structural similarities to this compound exhibited promising results in inhibiting Leishmania growth in vitro and in vivo models .
- Antitumor Effects : Another investigation assessed the compound's effects on various human cancer cell lines and found it to induce apoptosis significantly in T47D cells through mechanisms linked to microtubule dynamics .
The mechanisms through which this compound exerts its biological effects appear to involve:
- Inhibition of Enzymatic Activity : Particularly against NMT in Leishmania species.
- Induction of Apoptosis : In cancer cells through pathways affecting tubulin dynamics and cell cycle regulation.
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCWOSUWRNYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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